molecular formula C9H9NO5 B153321 Ethyl 3-hydroxy-4-nitrobenzoate CAS No. 717-01-1

Ethyl 3-hydroxy-4-nitrobenzoate

Cat. No. B153321
CAS RN: 717-01-1
M. Wt: 211.17 g/mol
InChI Key: VDARTPBFQUTSTO-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxy-4-nitrobenzoate is a chemical compound that belongs to the family of nitrobenzoates. It is characterized by the presence of a nitro group and a hydroxy group attached to a benzene ring, which is further esterified with ethanol. Although the specific compound Ethyl 3-hydroxy-4-nitrobenzoate is not directly mentioned in the provided papers, the papers do discuss related compounds that share similar structural features and reactivity due to the presence of nitro groups and ester functionalities in the benzene ring.

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions that include aza-alkylation, intramolecular Michael cascade reactions, desulfonative dehydrogenation, and reactions with bromoacetophenone derivatives . For instance, Ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate is prepared through a cascade of reactions starting with (E)-ethyl 3-[2-(tosylamino)phenyl]acrylate . Similarly, alkyl 4-[(4'-substituted phenylsulfonyl)methyl]-3-nitrobenzoates are synthesized and their structures confirmed by spectroscopic methods .

Molecular Structure Analysis

The molecular structure of these compounds is often determined using spectroscopic techniques such as NMR, IR, and mass spectrometry. For example, the structure of Ethyl 4-(2-chloro-4-nitrophenadoxy)benzoate is elucidated, revealing a V-shaped molecule with a dihedral angle between the two benzene rings . The crystal structure of Ethyl 4-butylamino-3-nitrobenzoate shows an intramolecular N—H⋯O hydrogen bond forming an S(6) ring motif .

Chemical Reactions Analysis

The reactivity of the nitro group in these compounds significantly influences their chemical behavior. For instance, the presence of a nitro group in the 4-position increases the rate of alkaline hydrolysis of ethyl benzoate derivatives . The carbon-sulfur bond fission in alkyl [(substituted phenylsulfonyl)-methyl]-3-nitrobenzoates is also discussed, highlighting the complex reactivity of these molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrobenzoate esters are closely related to their molecular structure. The presence of substituents such as nitro groups and ester functionalities can affect properties like solubility, melting point, and reactivity. The influence of substituents on the rates of alkaline hydrolysis is a case in point, where steric and mesomeric interactions play a significant role . The crystal structures often reveal intermolecular hydrogen bonding, which can influence the compound's stability and reactivity .

Scientific Research Applications

Influence on Side-Chain Reactivity

Ethyl 3-hydroxy-4-nitrobenzoate plays a significant role in demonstrating the influence of nitro-group on side-chain reactivity. Research shows that the presence of a nitro group in certain positions can considerably alter the rates of alkaline hydrolysis of ethyl benzoate. Specifically, a nitro-group in the 4-position can increase the rate of hydrolysis significantly more than when in the 2-position. This is attributed to steric or mesomeric interactions in these systems, where a 3-O– substituent, for instance, strongly decreases the rate of hydrolysis of ethyl 4-nitrobenzoate due to mesomeric interaction between the 4-NO2 and the 3-O– substituents (Iskander, Tewfik, & Wasif, 1966).

Synthesis and Structural Characterization

Ethyl 3-hydroxy-4-nitrobenzoate is involved in the synthesis of novel compounds, such as 4-(2-ethoxy-2-oxo-ethoxy)-3-nitrobenzoic methyl ester. This compound was prepared from 4-hydroxy-3-nitrobenzoic methyl ester and 2-bromoacetic ethyl ester, and its structure was confirmed by elemental analysis, IR, and 1H NMR (Yin Dulin, 2007).

Effects on Plant Chlorosis

Studies on the derivatives of 4-hydroxy-3-nitrobenzoic acid, including ethyl 4-methoxy-3-nitrobenzoate, showed that these compounds could induce chlorosis in plants. The compounds caused white and yellow areas to appear in the young tissues of the plants, and it was found that ethyl-4-methoxy-3-nitrobenzoate affected the iron content and reduced the quantity of pigments significantly (Dimmock, 1967).

Role in Electrosynthesis

Ethyl 3-hydroxy-4-nitrobenzoate is also significant in electrosynthesis research. For example, ethyl 4-(butylamino)-3-nitrobenzoate was used in "one-pot" nitro-reductive cyclization to yield a specific benzimidazole derivative. This process highlights the compound's role in facilitating complex chemical reactions and its structural characterization using various spectroscopic methods (Sathyanarayana & Poojary, 2021).

Inhibition of Aspergillus Growth

Ethyl 3-hydroxy-4-nitrobenzoate and its derivatives have been studied for their effects on fungal growth, specifically inhibiting Aspergillus growth and aflatoxin release. This research provides insights into potential applications of these compounds in fungicide development and understanding the structure-function relationship in controlling fungal growth (Chipley & Uraih, 1980).

Safety And Hazards

Ethyl 3-hydroxy-4-nitrobenzoate should be handled with care to avoid dust formation and contact with skin and eyes. It is recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .

properties

IUPAC Name

ethyl 3-hydroxy-4-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5/c1-2-15-9(12)6-3-4-7(10(13)14)8(11)5-6/h3-5,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDARTPBFQUTSTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20509782
Record name Ethyl 3-hydroxy-4-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20509782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-hydroxy-4-nitrobenzoate

CAS RN

717-01-1
Record name Benzoic acid, 3-hydroxy-4-nitro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=717-01-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-hydroxy-4-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20509782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Hydroxy-4-nitrobenzoic acid (20.0 g, 109 mmol) in ethanol (250 mg) was refluxed for 6 hr in the presence of dry hydrogen chloride (5 g). The solvent was evaporated and the residue was dissolved in methylene chloride. The solution was washed with sodium bicarbonate until the unreacted material was removed as a precipitate. The organic fraction was finally washed with brine, dried over magnesium sulfate to give a brown solid of 3- hydroxy-4-nitrobenzoic acid ethyl ester (17.1 g): mp 80°-81° C. (crystallized from diethyl ether-hexane); Anal. Calcd for C9H9NO5 : C, 51.19% H, 4.30% N, 6.63% and Found: C, 51.23% H, 4.30% N, 6.79%; ir(CHCl3) 3,260, 1,720, 1,535 and 1,320 cm-1 ; and nmr(CDCl3)δ 1.35 (3H, t), 4.3 (2H, q), 7.7 (3H, m) and 10.4 (1H, s).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
250 mg
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
Y Iskander, R Tewfik, S Wasif - Journal of the Chemical Society B …, 1966 - pubs.rsc.org
While a nitro-group in the 4-position increases the rate of alkaline hydrolysis of ethyl benzoate in 80% v/v aqueous ethanol at 35ca. 120 times, it increases it only ca. 7 times when in the …
Number of citations: 9 pubs.rsc.org
K Katagiri, T Ikeda, A Muranaka, M Uchiyama… - Tetrahedron …, 2009 - Elsevier
… After esterification of commercially available 3-hydroxy-4-nitrobenzoic acid, ethyl 3-hydroxy-4-nitrobenzoate was converted into ethyl 3-decyloxy-4-nitrobenzoate 1 by the etherification …
Number of citations: 15 www.sciencedirect.com
F Mastrotto, S Salmaso, YL Lee, C Alexander… - Polymer …, 2013 - pubs.rsc.org
In this study a novel class of pH-responsive polymers based on new substituted phenol monomers is presented. A judicious choice of the electron-withdrawing groups on the aromatic …
Number of citations: 19 pubs.rsc.org
HB Li, L Li, JX Li, TF Han, JL He… - Pest management …, 2018 - Wiley Online Library
… Compounds B19–B42 can be prepared with ethyl 3-hydroxy-4-nitrobenzoate as the starting material (Scheme 3). After cyclization, nitrification, esterification, alkylation and hydrolysis, …
Number of citations: 27 onlinelibrary.wiley.com
JK Atkinson - 1989 - ruor.uottawa.ca
Analogues of the aglucones of naturally occurring cyclic hydroxamic acids (2, 4-dihydroxy-l, 4-benzoxazin-3-ones) from Graminae have been synthesized by the reductive cyclization of …
Number of citations: 1 ruor.uottawa.ca
P Štefanič, K Turnšek, D Kikelj - Tetrahedron, 2003 - Elsevier
… Compound 3k was prepared from ethyl 3-hydroxy-4-nitrobenzoate using the procedure described for the synthesis of 3j; yield: 1.52 g (26%); white crystals; mp 153–154C. H NMR (300 …
Number of citations: 14 www.sciencedirect.com

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